N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of 5,6-dimethoxybenzo[d]thiazol-2-amine with a tosylated butanamide derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common reagents used in this synthesis include tosyl chloride, which is used to introduce the tosyl group, and various amines and solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction may be carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxybenzo[d]thiazol-2-amine: A precursor in the synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide, known for its biological activity.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Compounds with similar structures and potential anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides:
Uniqueness
This compound stands out due to its unique combination of a benzothiazole core and a tosylated butanamide moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)10-4-5-19(23)22-20-21-15-11-16(26-2)17(27-3)12-18(15)28-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHNZGWNWIOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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